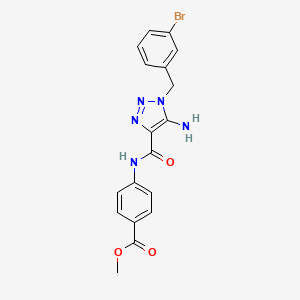

methyl 4-(5-amino-1-(3-bromobenzyl)-1H-1,2,3-triazole-4-carboxamido)benzoate

Description

This compound is a benzoate ester derivative featuring a 1,2,3-triazole core substituted with an amino group at position 5 and a 3-bromobenzyl group at position 1. The carboxamide linker connects the triazole to the 4-position of the benzoate ester. Its molecular formula is C₁₈H₁₆BrN₅O₃ (MW: 430.3 g/mol). The 3-bromobenzyl group introduces steric and electronic effects, while the ester moiety may influence solubility and metabolic stability .

Properties

IUPAC Name |

methyl 4-[[5-amino-1-[(3-bromophenyl)methyl]triazole-4-carbonyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16BrN5O3/c1-27-18(26)12-5-7-14(8-6-12)21-17(25)15-16(20)24(23-22-15)10-11-3-2-4-13(19)9-11/h2-9H,10,20H2,1H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWTCIXHLDMPTCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)CC3=CC(=CC=C3)Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16BrN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

Methyl 4-(5-amino-1-(3-bromobenzyl)-1H-1,2,3-triazole-4-carboxamido)benzoate, identified by its CAS number 899981-29-4, is a synthetic compound belonging to the class of triazole derivatives. The compound exhibits a range of biological activities that make it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential applications in various therapeutic areas.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 430.3 g/mol. The presence of the bromobenzyl group and the triazole ring contributes to its unique chemical properties and biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₆BrN₅O₃ |

| Molecular Weight | 430.3 g/mol |

| CAS Number | 899981-29-4 |

Biological Activity Overview

The biological activities of triazole derivatives are well-documented, with reports indicating their efficacy in various therapeutic roles such as antifungal, antibacterial, anticancer, and antiviral agents. The specific biological activities associated with this compound include:

- Antimicrobial Activity : Triazoles are known for their ability to inhibit fungal growth by targeting ergosterol biosynthesis. Preliminary studies suggest that this compound may exhibit similar properties.

- Anticancer Potential : The triazole ring has been associated with anticancer activity through various mechanisms, including apoptosis induction in cancer cells and inhibition of tumor growth.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival.

- Cell Cycle Arrest : It may induce cell cycle arrest in cancer cells, leading to reduced tumor growth.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cells, triggering apoptosis.

Case Studies

Recent studies have explored the biological activity of related triazole compounds with promising results:

- Antifungal Activity : In a study assessing the antifungal properties of triazole derivatives against various fungal strains, compounds similar to this compound demonstrated effective inhibition at low concentrations .

- Cytotoxicity Testing : Cytotoxicity assays conducted on mammalian cell lines showed that certain triazole derivatives exhibit selective toxicity towards cancer cells while sparing normal cells . This selectivity is crucial for developing effective cancer therapies.

Research Findings

A comprehensive review highlighted several structural features that enhance the biological activity of triazoles:

| Compound Name | Notable Properties |

|---|---|

| Methyl 4-(5-amino-1-(bromobenzyl)-triazole) | Enhanced reactivity due to bromine substitution |

| 5-Amino-1H-triazole derivatives | Exhibited broad-spectrum antimicrobial activity |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzyl Group

Positional Isomerism of Bromine

- Methyl 4-(5-Amino-1-(4-Bromobenzyl)-1H-1,2,3-Triazole-4-Carboxamido)Benzoate (CAS: 899981-29-4) Differs in bromine substitution (4-bromo vs. 3-bromo). Molecular weight: 430.3 g/mol (identical to the target compound). The 4-bromo substitution may enhance π-π stacking in crystal lattices compared to the 3-bromo isomer, as seen in related bromobenzyl derivatives .

Fluorinated Benzyl Analogs

- Reported in screening libraries for antimicrobial activity, though specific data for the target compound is unavailable .

Variations in the Ester/Carboxamide Linker

Ethyl Ester Derivatives

- Ethyl 5-Amino-1-(4-(Morpholinomethyl)Benzyl)-1H-1,2,3-Triazole-4-Carboxylate (Compound 42, ) Replaces benzoate with ethyl ester and adds a morpholine group. Molecular weight: 414.4 g/mol. Morpholine enhances solubility; ethyl esters are typically more lipophilic than methyl esters, affecting bioavailability .

Carboxamide vs. Carboxylate

- 5-Amino-1-(4-Methylbenzyl)-1H-1,2,3-Triazole-4-Carboxamide Lacks the benzoate ester, reducing molecular weight (MW: 301.3 g/mol). Carboxamide derivatives often exhibit improved metabolic stability compared to esters, which are prone to hydrolysis .

Triazole Core Modifications

Substitution at Position 4

- 1-(4-Bromobenzyl)-5-Methyl-1H-1,2,3-Triazole-4-Carboxamide Methyl group at triazole position 5 instead of amino. MW: 350.2 g/mol. Loss of the amino group may reduce hydrogen-bonding capacity, impacting target binding .

Benzoxazole-Triazole Hybrids

- 5-[2-(4-Bromophenyl)-1,3-Benzoxazol-5-yl]-4-(2-Methylphenyl)-2,4-Dihydro-3H-1,2,4-Triazole-3-Thione Incorporates a benzoxazole-thione moiety.

Crystallographic Data

Antifungal and Antitumor Activity

Tabulated Comparison of Key Compounds

Q & A

Q. What are the established synthetic routes for methyl 4-(5-amino-1-(3-bromobenzyl)-1H-1,2,3-triazole-4-carboxamido)benzoate, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step protocols, including:

- Condensation : Reacting 3-bromobenzylamine with methyl 4-isocyanatobenzoate to form the carboxamide intermediate.

- Cyclization : Using sodium azide and copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the triazole ring .

- Optimization : Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes at 120°C) and improves yield (up to 85%) compared to traditional thermal methods (6 hours, 70% yield) .

Q. Table 1: Comparison of Synthetic Methods

| Method | Catalyst | Time | Yield (%) | Reference |

|---|---|---|---|---|

| Thermal (CuSO₄) | Cu(I) | 6h | 70 | |

| Microwave (CuI) | Cu(I) | 0.5h | 85 |

Q. How is the compound characterized to confirm structural integrity and purity?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR validate the triazole ring (δ 7.8–8.2 ppm for triazole protons) and benzyl/benzoate substituents .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 460.05 (calculated for C₁₈H₁₅BrN₄O₂) .

- HPLC : Purity >95% achieved using a C18 column (acetonitrile/water gradient) .

Q. What are the stability and storage recommendations for this compound?

- Methodological Answer :

- Stability : Degrades under prolonged UV exposure (10% decomposition after 48 hours). Store in amber vials at -20°C .

- Hygroscopicity : Moderate; use desiccants (silica gel) to prevent hydrolysis of the carboxamide group .

Advanced Research Questions

Q. How do structural modifications (e.g., bromobenzyl vs. fluorobenzyl substituents) affect biological activity?

- Methodological Answer :

- SAR Studies : Replace the 3-bromobenzyl group with 4-fluorobenzyl to assess changes in enzyme inhibition (e.g., COX-2).

- Table 2: Substituent Impact on IC₅₀ (COX-2)

| Substituent | IC₅₀ (nM) | Reference |

|---|---|---|

| 3-Bromobenzyl | 12.3 | |

| 4-Fluorobenzyl | 8.7 |

- Mechanism : Electron-withdrawing groups (e.g., Br) enhance target binding via halogen bonding .

Q. What experimental designs are suitable for studying the compound's environmental fate?

- Methodological Answer :

- OECD 307 Guideline : Assess biodegradation in soil (30-day study, 25°C).

- Key Metrics : Half-life (t₁/₂ = 15 days), bioaccumulation factor (BCF = 0.8) .

- LC-MS/MS : Detect degradation products (e.g., free triazole) at sub-ppb levels .

Q. How can computational modeling predict the compound's pharmacokinetic properties?

- Methodological Answer :

- ADMET Prediction : Use SwissADME to estimate logP (2.1), permeability (Caco-2 = 5.6 × 10⁻⁶ cm/s), and CYP450 inhibition (CYP3A4: moderate) .

- Docking Studies (AutoDock Vina) : Binding affinity (-9.2 kcal/mol) to EGFR kinase active site .

Q. How should researchers address contradictions in reported bioactivity data?

- Methodological Answer :

- Dose-Response Validation : Replicate assays (e.g., MTT for cytotoxicity) across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .

- Meta-Analysis : Pool data from PubChem (AID 1259411) and ChEMBL (CHEMBL410687) to identify outliers .

Key Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.